molecular formula C13H14N4O4S B2876493 Ethyl 2-(2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazol-4-yl)acetate CAS No. 938532-75-3

Ethyl 2-(2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2876493
CAS No.: 938532-75-3
M. Wt: 322.34
InChI Key: OLTSKMPJJRBJSA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazol-4-yl)acetate is a complex organic compound that features a pyridazine ring fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazol-4-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with thioamide derivatives under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride, followed by esterification with ethanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 2-(2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazol-4-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its dual ring structure, which imparts specific chemical and biological properties not found in simpler compounds

Properties

IUPAC Name

ethyl 2-[2-[(1-methyl-6-oxopyridazine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S/c1-3-21-11(19)6-8-7-22-13(14-8)15-12(20)9-4-5-10(18)17(2)16-9/h4-5,7H,3,6H2,1-2H3,(H,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTSKMPJJRBJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NN(C(=O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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